Cas no 2007-73-0 (1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol)

1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-(2-naphthalenyloxy)-
- 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
-
- MDL: MFCD00808270
- Inchi: 1S/C17H23NO2/c1-17(2,3)18-11-15(19)12-20-16-9-8-13-6-4-5-7-14(13)10-16/h4-10,15,18-19H,11-12H2,1-3H3
- InChI Key: JBZCAAUCFLMBPV-UHFFFAOYSA-N
- SMILES: C(NC(C)(C)C)C(O)COC1=CC=C2C(=C1)C=CC=C2
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241697-0.1g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 95% | 0.1g |
$490.0 | 2024-06-19 | |
Enamine | EN300-241697-5.0g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 95% | 5.0g |
$1614.0 | 2024-06-19 | |
Enamine | EN300-241697-0.5g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 95% | 0.5g |
$535.0 | 2024-06-19 | |
Enamine | EN300-241697-0.25g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 95% | 0.25g |
$513.0 | 2024-06-19 | |
Enamine | EN300-241697-2.5g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 95% | 2.5g |
$1089.0 | 2024-06-19 | |
Enamine | EN300-241697-0.05g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 95% | 0.05g |
$468.0 | 2024-06-19 | |
Enamine | EN300-241697-1.0g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 95% | 1.0g |
$557.0 | 2024-06-19 | |
Enamine | EN300-241697-10g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 10g |
$2393.0 | 2023-09-15 | ||
Enamine | EN300-241697-10.0g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 95% | 10.0g |
$2393.0 | 2024-06-19 | |
Enamine | EN300-241697-5g |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol |
2007-73-0 | 5g |
$1614.0 | 2023-09-15 |
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol Related Literature
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
Additional information on 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol
1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol: A Comprehensive Overview
The compound 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol (CAS No. 2007-73-0) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique combination of functional groups, including a tertiary amine, a naphthoxy group, and a secondary alcohol, which contribute to its versatile reactivity and properties.
Recent studies have highlighted the importance of tert-butylamino groups in enhancing the bioavailability and stability of pharmaceutical compounds. The naphthalen-2-yloxy moiety, on the other hand, is known for its aromatic stability and potential for forming hydrogen bonds, which are crucial in drug design and material science. The propan-2-ol backbone provides a flexible structure that can accommodate various substituents, making this compound a valuable building block in organic synthesis.
One of the most promising applications of 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol lies in its use as an intermediate in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can be effectively utilized in the development of novel antibiotics and anti-inflammatory agents. Its ability to form stable complexes with metal ions has also made it a candidate for catalytic applications in green chemistry.
In addition to its pharmaceutical applications, this compound has shown potential in the field of materials science. The naphthalen-2-yloxy group's aromaticity contributes to the formation of stable π-conjugated systems, which are essential in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Recent advancements in nanotechnology have further expanded its utility, with studies indicating its role in the synthesis of nanoparticles for drug delivery systems.
The synthesis of 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol involves a multi-step process that combines nucleophilic substitution, condensation reactions, and oxidation steps. The optimization of these reactions has been a focus of recent research, with chemists exploring more efficient catalysts and reaction conditions to improve yield and purity. These advancements have not only streamlined the production process but also reduced environmental impact, aligning with current trends toward sustainable chemistry.
From an analytical perspective, the characterization of this compound has benefited from modern spectroscopic techniques such as NMR and mass spectrometry. These methods have provided detailed insights into its molecular structure and dynamic behavior, facilitating further research into its properties and applications.
In conclusion, 1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol (CAS No. 2007-73-0) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure and versatile functional groups make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new possibilities for this compound, it is poised to play an increasingly important role in shaping the future of chemical innovation.
2007-73-0 (1-(tert-butylamino)-3-(naphthalen-2-yloxy)propan-2-ol) Related Products
- 1805641-34-2(2-Cyano-3-difluoromethyl-4-methylbenzenesulfonyl chloride)
- 25128-38-5(ethyl 2,3-dioxoindoline-5-carboxylate)
- 2137779-46-3(Benzaldehyde, 3-methyl-4-(3-pyridazinyl)-)
- 1249253-75-5(3-(2-ethylbutyl)azetidine)
- 78756-27-1(3-Amino-thiophene-2-carboxylic acid Sodium Salt)
- 1314388-56-1(Tert-Butyl 3-(Aminomethyl)-5,6-Dihydroimidazo[1,2-A]Pyrazine-7(8H)-Carboxylate(WX140966))
- 337457-78-0(Desacetyl Pyrifluquinazon)
- 1250920-08-1(2-amino-6-(1H-imidazol-1-yl)-2-methylhexanoic acid)
- 1249238-81-0(4-Phenylbutane-2-sulfonamide)
- 952183-40-3(tert-Butyl 4-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)tetrahydro-1(2H)-pyridinecarboxylate)



